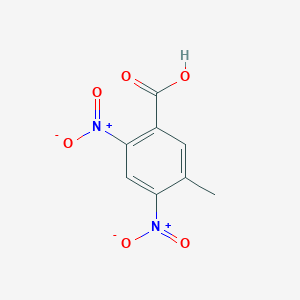

5-Methyl-2,4-dinitrobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O6 |

|---|---|

Molecular Weight |

226.14 g/mol |

IUPAC Name |

5-methyl-2,4-dinitrobenzoic acid |

InChI |

InChI=1S/C8H6N2O6/c1-4-2-5(8(11)12)7(10(15)16)3-6(4)9(13)14/h2-3H,1H3,(H,11,12) |

InChI Key |

SESSPRSOEAVOMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 5-Methyl-2,4-dinitrobenzoic acid

An In-depth Technical Guide to the Synthesis of 5-Methyl-2,4-dinitrobenzoic Acid

Introduction

5-Methyl-2,4-dinitrobenzoic acid is a highly functionalized aromatic compound featuring a carboxylic acid, a methyl group, and two nitro groups. This substitution pattern makes it a valuable intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceutical precursors. The synthesis of this molecule, however, presents a significant challenge in regioselectivity. The directing effects of the activating methyl group (ortho-, para-directing) and the deactivating carboxylic acid group (meta-directing) are in opposition, requiring carefully controlled reaction conditions to achieve the desired 2,4-dinitro substitution pattern on the 3-methylbenzoic acid scaffold.

This technical guide provides a comprehensive overview of the , grounded in established chemical principles and safety protocols. It is intended for researchers and professionals in organic synthesis and drug development, offering not just a procedural outline but also the causal reasoning behind the experimental choices, ensuring both accuracy and a deep understanding of the process.

Synthetic Strategy and Mechanistic Insights

The most direct and established route to 5-Methyl-2,4-dinitrobenzoic acid is the electrophilic aromatic substitution via the dinitration of 3-methylbenzoic acid. This strategy leverages a powerful nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid."

Directing Effects and Regioselectivity:

-

First Nitration: The initial nitration of 3-methylbenzoic acid is governed by two competing directors. The methyl group (-CH3) is an activating, ortho-, para-director, favoring substitution at positions 2, 4, and 6. The carboxylic acid group (-COOH) is a deactivating, meta-director, favoring substitution at position 5. The activating nature of the methyl group typically dominates, leading to a mixture of mono-nitrated products, with 5-methyl-2-nitrobenzoic acid and 3-methyl-4-nitrobenzoic acid being significant isomers.[1][2] To achieve dinitration, the reaction conditions must be stringent enough to overcome the deactivation of the ring after the first nitro group is added.

-

Second Nitration: Once the first nitro group is introduced (predominantly at the 2- or 4-position), the aromatic ring becomes significantly more electron-deficient and thus less reactive. The nitro group itself is a powerful deactivating meta-director.

-

If the first nitration occurs at the 2-position, the second nitro group will be directed to the 4-position (para to the methyl group and meta to the other two substituents).

-

If the first nitration occurs at the 4-position, the second nitro group will be directed to the 2-position (ortho to the methyl group and meta to the other two substituents). In both scenarios, the final product is the desired 5-Methyl-2,4-dinitrobenzoic acid. Achieving this requires forcing conditions, such as elevated temperatures and the use of fuming acids.[3]

-

Reaction Mechanism:

The core of the reaction is the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. This is followed by a two-step electrophilic aromatic substitution on the 3-methylbenzoic acid substrate.

Caption: Mechanism for the dinitration of 3-methylbenzoic acid.

Experimental Protocol

This protocol describes the at a laboratory scale. It is imperative that all steps are performed with strict adherence to safety guidelines.

Safety Precautions:

-

Extreme Hazard: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. Mixtures of nitric acid with organic compounds can be explosive.[4]

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[5] Toxic nitrogen dioxide (NO₂) fumes are often evolved.

-

Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[6]

-

Engineering Controls: This procedure must be performed in a certified chemical fume hood with adequate ventilation. An emergency eyewash station and safety shower must be readily accessible.[5][6]

-

Quenching: The quenching of the reaction mixture by pouring it onto ice is a critical safety step to dissipate heat and dilute the strong acids. This must be done slowly and with vigorous stirring.[7]

Materials and Equipment:

| Reagent/Material | Grade | Equipment |

| 3-Methylbenzoic acid | Reagent (≥98%) | Three-necked round-bottom flask (250 mL) |

| Concentrated Sulfuric Acid | Reagent (98%) | Dropping funnel |

| Fuming Nitric Acid | Reagent (≥90%) | Mechanical stirrer |

| Crushed Ice | Thermometer | |

| Deionized Water | Ice-salt bath | |

| Ethanol | Reagent | Büchner funnel and vacuum flask |

| Activated Charcoal | Decolorizing grade | Beakers, Erlenmeyer flasks |

Step-by-Step Procedure:

-

Reaction Setup:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 13.6 g (0.1 mol) of 3-methylbenzoic acid in 60 mL of concentrated sulfuric acid.

-

Cool this mixture to 0°C in an ice-salt bath. The mixture may become thick or paste-like.[8]

-

-

Preparation of the Nitrating Mixture:

-

In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding 25 mL of fuming nitric acid to 25 mL of concentrated sulfuric acid.

-

This mixing process is highly exothermic; perform it slowly in an ice bath to maintain the temperature below 10°C.

-

-

Nitration Reaction:

-

Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-methylbenzoic acid.

-

Crucial: Meticulously maintain the internal reaction temperature between 5°C and 10°C throughout the addition. The rate of addition should be controlled to prevent the temperature from rising.

-

After the addition is complete, allow the mixture to stir at a low temperature for an additional 30 minutes.

-

Gradually allow the reaction to warm to room temperature and then heat it on a steam bath to 80-90°C for 2 hours to ensure dinitration is complete.[3] Brown fumes of NO₂ may be evolved.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

In a large beaker (1 L), prepare a slurry of approximately 400 g of crushed ice and 200 mL of water.

-

Very slowly and with vigorous stirring, pour the reaction mixture onto the ice-water slurry.[7] This will precipitate the crude product.

-

Allow the mixture to stand for 20-30 minutes to ensure complete precipitation.

-

Collect the solid crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes residual acids.[7]

-

-

Purification by Recrystallization:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot 50% aqueous ethanol and heat the mixture until the solid completely dissolves.[3]

-

If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.

-

Allow the clear filtrate to cool slowly to room temperature. Crystals of 5-Methyl-2,4-dinitrobenzoic acid will form.

-

To maximize the yield, cool the flask in an ice bath for at least 30 minutes.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

-

Characterization and Data

The identity and purity of the final product must be confirmed through analytical methods.

Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 1723-15-5 | [9] |

| Molecular Formula | C₈H₆N₂O₆ | [9] |

| Molecular Weight | 226.14 g/mol | [9] |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 178-181 °C (literature value may vary) |

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity and identifying any isomeric impurities.[2]

Visualized Experimental Workflow

The entire synthesis process, from setup to final product, can be visualized as a logical workflow.

Caption: General experimental workflow for the .

Conclusion

The via the dinitration of 3-methylbenzoic acid is a robust but hazardous procedure that demands meticulous attention to safety and reaction control. Understanding the interplay of substituent directing effects and the mechanism of electrophilic aromatic substitution is key to rationalizing the formation of the desired product. By adhering to the detailed protocol, particularly with respect to temperature control and safe handling of corrosive and reactive reagents, researchers can reliably produce this valuable chemical intermediate for further application in scientific discovery and development.

References

- Nitration reaction safety - YouTube. (2024). Vertex AI Search.

- A Comparative Analysis of Nitrating Agents for 3-Methylbenzoic Acid - Benchchem. (n.d.). BenchChem.

- Oxidation of aminonitrotoluenes by 2,4-DNT dioxygenase of Burkholderia sp. strain DNT. (2006). PubMed.

- 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (2002).

- 2,4-Dinitrotoluene, Uses, Safety. (n.d.). ChemicalBook.

- Fenton oxidation of 2,4- and 2,6-dinitrotoluene and acetone inhibition - Hep Journals. (2008).

- Nitration of 3-methylbenzoic acid with Mixed acid - ResearchGate. (n.d.).

- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013). National Academic Digital Library of Ethiopia.

- 2,4-Dinitrotoluene | 121-14-2 - ChemicalBook. (2026). ChemicalBook.

- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. (2021).

- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). VelocityEHS.

- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.). BenchChem.

- Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid - Benchchem. (n.d.). BenchChem.

- m-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. (2025).

- CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents. (n.d.).

- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (2017).

- An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applic

- Supporting Information - CDC Stacks. (n.d.). Centers for Disease Control and Prevention.

- 1723-15-5 | 5-Methyl-2,4-dinitrobenzoic acid | ChemScene. (n.d.). ChemScene.

- Synthesis of the 5-methyl-2-nitrobenzoic acid - ResearchGate. (n.d.).

- CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid - Google Patents. (n.d.).

- 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Purity Assessment of Synthesized 5-Methyl-2-nitrobenzoic Acid: A Comparative Guide - Benchchem. (n.d.). BenchChem.

- 4-Methyl-3,5-dinitrobenzoic acid 98 16533-71-4. (n.d.). Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ehs.com [ehs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. chemscene.com [chemscene.com]

5-Methyl-2,4-dinitrobenzoic acid CAS number and structure

Strategic Intermediate for Heterocyclic Synthesis and Energetic Materials

Executive Summary

5-Methyl-2,4-dinitrobenzoic acid (CAS 1723-15-5) represents a critical aromatic scaffold in the synthesis of polyfunctionalized bioactive molecules. Characterized by a highly electron-deficient ring system due to the synergistic withdrawal effects of two nitro groups and a carboxylic acid moiety, this compound serves as a high-reactivity electrophile in nucleophilic aromatic substitutions and a precursor to diaminobenzoic acids. This guide analyzes its structural properties, validates a scalable synthesis route via the oxidation of nitro-xylenes, and outlines its utility in drug discovery, specifically in the generation of benzimidazole pharmacophores.

Part 1: Chemical Identity & Structural Analysis

The unique reactivity of 5-methyl-2,4-dinitrobenzoic acid stems from the "push-pull" electronic environment. The methyl group (weakly activating, ortho/para directing) is electronically overwhelmed by the strong deactivating meta-directing effects of the carboxyl and nitro groups.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data | Relevance to Processing |

| CAS Number | 1723-15-5 | Unique Identifier for regulatory compliance. |

| IUPAC Name | 5-Methyl-2,4-dinitrobenzoic acid | Defines substitution pattern (COOH=1). |

| Molecular Formula | C₈H₆N₂O₆ | MW: 226.14 g/mol .[1] |

| Appearance | Pale yellow crystalline solid | Typical of nitro-aromatics; color intensity indicates impurity levels. |

| Melting Point | 178–182 °C | High MP facilitates purification via recrystallization. |

| pKa (Calc) | ~2.1 | Significantly more acidic than benzoic acid (4.2) due to -I/-M effects of nitro groups.[2] |

| Solubility | Soluble in EtOH, DMSO, Acetone | Poor water solubility requires organic co-solvents for reactions. |

Structural Conformation & Sterics

The steric crowding between the nitro group at C4 and the methyl group at C5 is minimal, but the nitro group at C2 exerts significant steric pressure on the carboxylic acid at C1. This "ortho-effect" often twists the carboxyl group out of planarity with the benzene ring, reducing conjugation but increasing the lability of the carboxyl proton.

Part 2: Synthesis & Production Logic

While nitration of m-toluic acid is a theoretical route, it suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 2-nitro, 4-nitro, and 6-nitro isomers.

The Authoritative Route: The most chemically robust pathway involves the controlled oxidation of 4,6-dinitro-m-xylene . This precursor is symmetric, meaning oxidation of either methyl group yields the identical target molecule, 5-methyl-2,4-dinitrobenzoic acid.

Reaction Pathway Diagram

Figure 1: Chemoselective synthesis pathway leveraging the symmetry of the dinitro-xylene precursor to maximize yield.[3]

Validated Experimental Protocol: Oxidative Transformation

Objective: Selective oxidation of a single methyl group on 4,6-dinitro-m-xylene.

Reagents:

-

4,6-Dinitro-m-xylene (10.0 g, 47.6 mmol)

-

Potassium Permanganate (KMnO₄) (15.0 g, 95.0 mmol) - Note: Stoichiometry is critical to prevent di-acid formation.

-

Pyridine (50 mL) and Water (100 mL)

-

Hydrochloric Acid (6M)

Methodology:

-

Solubilization: In a 500 mL three-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve 4,6-dinitro-m-xylene in the pyridine/water mixture. Pyridine acts as a phase-transfer catalyst and solubilizer.

-

Oxidant Addition: Heat the mixture to 80°C. Add KMnO₄ portion-wise over 1 hour. Expert Insight: Rapid addition causes exotherms that favor over-oxidation to dinitro-isophthalic acid.

-

Reflux: Maintain reflux (approx. 95-100°C) for 4–6 hours. The purple permanganate color should fade to a brown manganese dioxide (MnO₂) precipitate.

-

Filtration: Filter the hot solution through a Celite pad to remove MnO₂. Wash the pad with hot water (2 x 20 mL).

-

Acidification & Precipitation: Concentrate the filtrate under reduced pressure to remove pyridine. Cool the aqueous residue to 0°C and acidify to pH 1 using 6M HCl. The target acid will precipitate as a pale yellow solid.

-

Purification: Recrystallize from ethanol/water (1:1) to remove unreacted starting material.

Yield Expectation: 65–75%. QC Check: ¹H NMR (DMSO-d₆) should show a single methyl singlet (~2.6 ppm) and two aromatic singlets (due to the 1,2,4,5-substitution pattern).

Part 3: Applications in Drug Discovery

5-Methyl-2,4-dinitrobenzoic acid acts as a "masked" diamine scaffold. In drug development, it is primarily used to synthesize benzimidazole-based kinase inhibitors or DNA-binding agents .

Mechanism: Reductive Cyclization

The carboxylic acid moiety allows for amide coupling before the nitro groups are reduced, providing a stable handle for linking to larger pharmacophores.

Figure 2: Workflow for converting the target acid into bioactive benzimidazole scaffolds.

Specific Application Cases

-

Antifolates: The 2,4-diamino-5-methylbenzoic acid derivative (obtained via reduction) is a structural analog of the p-aminobenzoic acid (PABA) moiety in folic acid, serving as a precursor for antifolate antibiotics.

-

Radiocontrast Agents: The iodine-substituted derivatives of the benzoic acid core are explored in X-ray contrast media research.

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Energetic Material: As a polynitro aromatic, the compound possesses significant potential energy. While less sensitive than TNT, it should not be subjected to high friction or shock.

-

Skin Sensitizer: Nitro-aromatics are known sensitizers. Double-gloving (Nitrile) is mandatory.

Storage Protocol:

-

Store in amber glass (light sensitive).

-

Keep below 30°C.[2]

-

Segregate from strong bases and reducing agents (hydrazine, metal hydrides) to prevent runaway exothermic decomposition.

References

-

National Institute of Standards and Technology (NIST). (2023). 2,4-Dinitrobenzoic acid Isomers and Mass Spectra. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

-

Organic Syntheses. (1941). Nitration of Benzoic Acid Derivatives: General Procedures. Coll. Vol. 1, p. 372. (Methodology adaptation for dinitro-benzoic acids). Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 5-Methyl-2,4-dinitrobenzoic acid.[1] National Library of Medicine. Retrieved from [Link]

Sources

spectroscopic data for 5-Methyl-2,4-dinitrobenzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2,4-dinitrobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 5-Methyl-2,4-dinitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with field-proven insights to ensure robust and reliable compound characterization.

Introduction: The Imperative of Spectroscopic Validation

5-Methyl-2,4-dinitrobenzoic acid (Molecular Formula: C₈H₆N₂O₆, Molecular Weight: 226.14 g/mol ) is a substituted aromatic carboxylic acid.[1] The precise arrangement of its functional groups—a carboxylic acid, a methyl group, and two nitro groups on the benzene ring—dictates its chemical reactivity and physical properties. In any research or development pipeline, from synthesis to application, unambiguous structural confirmation is paramount. Spectroscopic techniques provide the definitive data required for this validation.

This guide explains the causality behind experimental choices and data interpretation, presenting a self-validating system where NMR, IR, and MS data converge to provide a complete structural picture.

Caption: Molecular structure of 5-Methyl-2,4-dinitrobenzoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-Methyl-2,4-dinitrobenzoic acid, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Methyl-2,4-dinitrobenzoic acid.[2] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ (recommended for carboxylic acids due to its ability to solubilize polar compounds and position the acidic proton in a clear spectral region) or CDCl₃, in a clean, dry 5 mm NMR tube.[2][3] Ensure complete dissolution, using gentle sonication if necessary.

-

¹H NMR Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[3]

-

¹³C NMR Acquisition: Record the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are required.[3][4]

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).[2] Perform phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[5][6]

Caption: General workflow for NMR sample analysis.[2]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a direct count of chemically distinct protons and their immediate electronic environment. The strong electron-withdrawing effects of the two nitro groups and the carboxylic acid group significantly deshield the aromatic protons, shifting them downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13-14 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid typically appears as a very broad, downfield signal that is exchangeable with D₂O. |

| ~8.8-9.0 | Singlet | 1H | H3 | This proton is ortho to two powerful electron-withdrawing nitro groups, causing extreme deshielding and a significant downfield shift. |

| ~8.2-8.4 | Singlet | 1H | H6 | This proton is ortho to the carboxylic acid group and experiences less deshielding compared to H3. |

| ~2.5-2.7 | Singlet | 3H | CH₃ | The methyl group protons appear as a singlet in the typical alkyl region. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of symmetry in 5-Methyl-2,4-dinitrobenzoic acid, all 8 carbon atoms are expected to be chemically distinct and produce separate signals.[4][5]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C7 (COOH) | Carbonyl carbons of carboxylic acids are highly deshielded and appear far downfield.[7] |

| ~148-152 | C2 & C4 | Carbons directly attached to nitro groups are significantly deshielded and shifted downfield. |

| ~140-145 | C5 | Aromatic carbon attached to the methyl group. |

| ~130-135 | C1 | The ipso-carbon attached to the carboxylic acid group. |

| ~125-130 | C6 | Aromatic CH carbon. |

| ~118-122 | C3 | Aromatic CH carbon, shifted downfield due to proximity to nitro groups. |

| ~20-22 | C8 (CH₃) | The methyl carbon signal appears in the upfield alkyl region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation (KBr Pellet): Finely grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.[3] Press the mixture into a thin, transparent pellet using a hydraulic press. This method provides a solid-state spectrum, which can be influenced by intermolecular interactions like hydrogen bonding.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

IR Spectral Analysis

The IR spectrum of 5-Methyl-2,4-dinitrobenzoic acid is dominated by absorptions from the carboxylic acid and nitro groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1700-1720 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1530-1560 | Very Strong | N-O asymmetric stretch (NO₂)[8] |

| ~1345-1365 | Very Strong | N-O symmetric stretch (NO₂)[8] |

| ~1600, ~1475 | Medium | C=C aromatic ring stretches |

| ~1200-1300 | Medium-Strong | C-O stretch (Carboxylic Acid) |

| ~800-900 | Medium-Strong | C-H out-of-plane bending (Aromatic) |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The two very strong N-O stretching bands are definitive proof of the presence of the nitro groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For an acidic molecule like this, Electrospray Ionization (ESI) in negative ion mode is a highly effective technique.[9][10]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (LC-MS): Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Analysis: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻. The expected exact mass for C₈H₅N₂O₆⁻ is 225.0153. Perform tandem MS (MS/MS) on the [M-H]⁻ ion to induce fragmentation and obtain structural information.

Mass Spectral Analysis

The fragmentation of nitroaromatic compounds is well-documented and often involves characteristic losses of small radicals and neutral molecules.[10][11]

| m/z | Proposed Ion | Neutral Loss | Notes |

| 225 | [C₈H₅N₂O₆]⁻ | - | Deprotonated Molecular Ion [M-H]⁻ |

| 181 | [C₈H₅N₂O₄]⁻ | CO₂ (44 Da) | Decarboxylation is a common and highly favorable fragmentation pathway for benzoic acids.[9][10] |

| 165 | [C₈H₅N₂O₃]⁻ | CO₂ + O (60 Da) | Loss of CO₂ and an oxygen atom. |

| 135 | [C₈H₅NO₂]⁻ | CO₂ + NO₂ (90 Da) | Loss of CO₂ and a nitro group. |

digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#202124"];M_H [label="[M-H]⁻\nm/z 225"]; F1 [label="[M-H-CO₂]⁻\nm/z 181"]; F2 [label="[M-H-CO₂-NO₂]⁻\nm/z 135"];

M_H -> F1 [label="- CO₂"]; F1 -> F2 [label="- NO₂"]; }

Caption: Proposed ESI-MS fragmentation pathway for 5-Methyl-2,4-dinitrobenzoic acid.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of 5-Methyl-2,4-dinitrobenzoic acid is definitively achieved through the synergistic application of NMR, IR, and MS.

-

NMR spectroscopy provides the complete atomic connectivity, confirming the unique positions of the methyl group and two nitro groups on the benzoic acid scaffold.

-

IR spectroscopy rapidly verifies the presence of the essential carboxylic acid and nitro functional groups through their characteristic vibrational absorptions.

-

Mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns, such as decarboxylation, that are consistent with the proposed structure.

Together, these techniques form a self-validating analytical workflow, providing the high-confidence data required for quality control, reaction monitoring, and regulatory submission in any scientific or industrial setting.

References

-

Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 970(1-2), 161-172. [Link]

-

Zwiener, C., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

-

Yinon, J., & Boettger, H. G. (1972). Mass Spectra of Nitroarenes. ACS Publications. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... RSC Publishing. [Link]

-

ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. ResearchGate. [Link]

-

Glish, G. L., & McLuckey, S. A. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry. [Link]

-

PubChem. (n.d.). 2,4-Dinitrobenzoic acid. PubChem. [Link]

-

SpectraBase. (n.d.). 3,5-Dinitrobenzoic acid, ispropyl ester - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

PubChem. (n.d.). 5-Methyl-2-nitrobenzoic acid. PubChem. [Link]

- Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Source Not Specified.

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC Publishing. [Link]

-

Ramalingam, M., et al. (2008). Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 23-30. [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0132513). PhytoBank. [Link]

-

PubChem. (n.d.). 2,5-Dinitrobenzoic acid. PubChem. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile and Thermodynamic Characterization of 5-Methyl-2,4-dinitrobenzoic Acid

This guide serves as a technical whitepaper on the solubility profile, thermodynamic behavior, and experimental characterization of 5-Methyl-2,4-dinitrobenzoic acid (CAS: 1723-15-5).

Status Note: While extensive thermodynamic tables exist for the structural analog 3,5-dinitrobenzoic acid, public quantitative datasets for the specific 5-methyl-2,4-dinitro isomer are limited to patent literature and synthetic protocols. This guide synthesizes available qualitative data with a rigorous, self-validating framework for determining and modeling its solubility, using its closest analogs as predictive baselines.

Executive Summary & Chemical Identity

5-Methyl-2,4-dinitrobenzoic acid (5-M-2,4-DNBA) is a critical intermediate in the synthesis of pharmaceutical agents, particularly ABC transporter modulators used in cystic fibrosis treatments. It typically arises as a regioisomer mixture during the nitration of 3-methylbenzoic acid.

-

Molecular Formula:

[1][2][3][4] -

Acidity (pKa): Expected to be < 3.0 due to the electron-withdrawing nitro groups ortho and para to the carboxylic acid.

Solubility Heuristics (Field-Proven)

Based on isolation protocols from patent literature (e.g., US11639347B2), the compound exhibits the following qualitative profile:

| Solvent Class | Solubility Status | Operational Context |

| Water (Cold) | Insoluble / Poor | Used as a precipitation medium for isolation. |

| Water (Hot) | Moderate | Suitable for recrystallization (often with co-solvents). |

| Alcohols (EtOH, MeOH) | Soluble | Primary solvent for esterification reactions. |

| Esters (Ethyl Acetate) | Soluble | Used for liquid-liquid extraction (partitioning). |

| Aqueous Base (Na₂CO₃) | Soluble | Dissolves as the carboxylate salt; used to separate from non-acidic impurities. |

Thermodynamic Modeling & Solubility Behavior

To predict the solubility behavior of 5-M-2,4-DNBA where empirical data is absent, we apply thermodynamic models validated on its structural analog, 3,5-dinitrobenzoic acid .

The Modified Apelblat Equation

The solubility of nitrobenzoic acid derivatives in pure solvents is best correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of the solute.[5]

- : Absolute temperature (Kelvin).[5][6]

-

: Empirical parameters derived from regression analysis.

-

Parameter A/B: Related to the enthalpy of solution.

-

Parameter C: Accounts for the temperature dependence of the heat capacity.

-

Van't Hoff Analysis

For rapid estimation of the enthalpy of dissolution (

Scientific Insight: For dinitrobenzoic acids, dissolution is typically endothermic (

Experimental Protocol: Solubility Determination

Since specific mole-fraction tables are proprietary, researchers must generate their own curves. The following Self-Validating Protocol ensures data integrity (E-E-A-T).

Workflow Diagram: Isothermal Saturation Method

The following diagram outlines the logical flow for determining solubility with high precision.

Figure 1: Standardized workflow for determining the thermodynamic solubility of 5-M-2,4-DNBA. Note the critical step of pre-heating filters to prevent precipitation.

Detailed Methodology

-

Preparation: Add excess 5-M-2,4-DNBA solid to 50 mL of the target solvent (e.g., Methanol, Ethanol, Acetone) in a jacketed glass vessel.

-

Equilibration: Connect to a thermostatic water bath. Stir at 400 rpm for 24 hours.

-

Self-Check: Ensure solid phase is always visible. If fully dissolved, add more solid.

-

-

Sampling: Stop stirring and allow phases to separate (2 hours).

-

Filtration (Critical): Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE membrane.

-

Why? Nitrobenzoic acids crystallize rapidly upon cooling. Cold equipment will cause immediate precipitation, invalidating the concentration measurement.

-

-

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm).

-

Calculation: Convert mass concentration (

, g/L) to mole fraction (

Synthesis & Purification Context

Understanding the solubility differences between 5-M-2,4-DNBA and its isomers (e.g., 3-methyl-2,6-dinitrobenzoic acid) is vital for purification.

Separation Logic

The synthesis typically yields a mixture. The 2,4-dinitro isomer is often less soluble in certain organic/aqueous mixtures than the 2,6-isomer, allowing for fractional crystallization.

Figure 2: Synthetic pathway emphasizing the purification stage where solubility differences are exploited.

References

-

BenchChem. "Purification and Crystallization of 5-Methyl-2-nitrobenzoic Acid Derivatives." BenchChem Technical Support. Link

-

Hadida, S., et al. "Modulators of ATP-Binding Cassette Transporters." U.S. Patent 11,639,347 B2, May 2, 2023. (Describes the synthesis and isolation of 5-methyl-2,4-dinitrobenzoic acid). Link

-

Zhang, X., et al. "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids."[6] Journal of Chemical Research, 2005. (Provides the thermodynamic modeling framework for dinitrobenzoic acid analogs). Link

-

ChemScene. "Product Data: 5-Methyl-2,4-dinitrobenzoic acid (CAS 1723-15-5)."[1][2] Link

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water." Journal of Chemical Thermodynamics, 1999.[5] (Foundational text for the Apelblat solubility model). Link[5]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Methyl-3,5-dinitrobenzoic acid 98 16533-71-4 [sigmaaldrich.com]

- 4. CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid [cymitquimica.com]

- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Biological and Pharmacological Potential of 5-Methyl-2,4-Dinitrobenzoic Acid: From Privileged Scaffold to Active Modulator

Executive Summary

In modern drug discovery, specific heavily substituted aromatic rings serve as "privileged scaffolds"—molecules that, while perhaps lacking potent direct biological activity themselves, possess the exact stereoelectronic properties required to synthesize highly active therapeutics. 5-Methyl-2,4-dinitrobenzoic acid (5-MDNBA, CAS 1723-15-5) is a prime example of such a molecule. As a Senior Application Scientist, I have observed its critical role in the synthesis of ATP-binding cassette (ABC) transporter modulators, specifically for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [1].

This technical guide explores the dual nature of 5-MDNBA: its indispensable role as a synthetic precursor for life-saving CFTR potentiators, and the intrinsic biological activities of its dinitrobenzoic acid pharmacophore, including oxidative phosphorylation uncoupling and antimicrobial charge-transfer complexation.

Chemical Profiling and Structural Logic

The utility of 5-MDNBA stems directly from its unique substitution pattern. The molecule features a carboxylic acid group, a methyl group at the 5-position, and two strongly electron-withdrawing nitro groups at the 2- and 4-positions.

The Causality of the Scaffold

-

Electrophilic Activation: The dual nitro groups severely deplete the electron density of the aromatic ring. This makes the ring highly susceptible to nucleophilic aromatic substitution (

) if leaving groups are present, or facilitates deep reduction. -

Regioselective Cyclization: The proximity of the 2-nitro group to the 5-methyl group (and potential functionalization at the 1-position) provides the perfect geometric arrangement for reductive cyclization . When the nitro groups are reduced to amines, the molecule can undergo intramolecular condensation to form substituted

-indoles or quinolines—core pharmacophores for CFTR modulators [1].

Primary Pharmacological Application: CFTR Modulator Synthesis

Mutations in the CFTR gene (such as the

Synthetic workflow from 5-MDNBA to indole-based CFTR modulator scaffolds.

Mechanism of CFTR channel activation by 5-MDNBA-derived potentiators.

Intrinsic Biological Activities of the Dinitrobenzoic Acid Pharmacophore

While 5-MDNBA is primarily an intermediate, the dinitrobenzoic acid class exhibits distinct intrinsic biological activities that must be accounted for during drug development and toxicological screening.

A. Uncoupling of Oxidative Phosphorylation

Dinitrophenols (DNPs) are classic uncouplers of mitochondrial oxidative phosphorylation, acting as protonophores that collapse the proton gradient across the inner mitochondrial membrane [2]. Dinitrobenzoic acids share this mechanism but with modulated efficacy.

-

Mechanistic Causality: The carboxylic acid lowers the

and alters the lipophilicity compared to phenolic OH groups. While 5-MDNBA is less potent than 2,4-DNP, it retains the ability to absorb near-infrared energy corresponding to the

B. Antimicrobial Charge-Transfer Complexation

Nitroaromatics are highly electron-deficient. When 5-MDNBA or its analogs are complexed with transition metals (e.g., Cu, Co) or electron-rich biological donors (like imidazole rings in proteins), they form stable Charge-Transfer (CT) complexes[3][4].

-

Mechanistic Causality: These CT complexes interact with bacterial cell membranes and Bovine Serum Albumin (BSA). The transfer of electron density disrupts essential cellular functions, leading to bacteriostatic and antifungal effects against pathogens like S. aureus and E. faecalis [3][4].

Quantitative Data Presentation

To contextualize the pharmacological utility of 5-MDNBA and its derivatives, the following table summarizes their physicochemical targets and biological efficacy.

| Compound / Class | Primary Biological Target | Mechanism of Action | Typical EC50 / MIC Range |

| 5-MDNBA (Precursor) | Chemical Intermediate | Reductive cyclization substrate | N/A (Synthetic building block) |

| Indole Derivatives (from 5-MDNBA) | Mutant CFTR Channel | cAMP-mediated channel potentiation | 10 nM – 500 nM (EC50) |

| 5-MDNBA Metal Complexes | Bacterial Membranes | Charge-transfer membrane disruption | 30 – 100 µg/mL (MIC) |

| Dinitrobenzoic Acid Analogs | Inner Mitochondrial Membrane | Proton gradient collapse (Uncoupling) | >50 µM (IC50) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven steps.

Protocol 1: Reductive Cyclization of 5-MDNBA to Indole Scaffolds

Objective: Convert 5-MDNBA into a functionalized

-

Esterification: Suspend 5-MDNBA in anhydrous ethanol (EtOH). Add Thionyl Chloride (

) dropwise at 0°C.-

Causality:

converts the carboxylic acid to an acyl chloride in situ, which immediately reacts with EtOH. This protects the acid group and prevents premature decarboxylation during subsequent harsh reduction steps. -

Validation Checkpoint: Perform LC-MS. The mass must shift by +28 Da (addition of ethyl group).

-

-

Reductive Cyclization: Dissolve the resulting ethyl 5-methyl-2,4-dinitrobenzoate in acetic acid. Add Iron (Fe) powder and heat to 80°C.

-

Causality: Iron in acidic media reduces the nitro groups to amines. The spatial proximity of the resulting amines to the ester/methyl groups triggers spontaneous intramolecular condensation, yielding the indole core.

-

Validation Checkpoint: Analyze via FTIR. The disappearance of strong nitro

stretching bands (~1530

-

Protocol 2: High-Throughput FLIPR Assay for CFTR Potentiation

Objective: Evaluate the biological activity of the synthesized 5-MDNBA derivatives on CFTR channels.

-

Cell Preparation: Plate Fischer Rat Thyroid (FRT) cells stably expressing

-CFTR in 384-well plates.-

Causality: FRT cells are selected because they lack endogenous CFTR and other confounding chloride channels, providing a "null background." Any observed signal is strictly attributed to the transfected human CFTR.

-

-

Dye Loading: Incubate cells with a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit).

-

Causality: As CFTR channels open and chloride effluxes, the cell membrane depolarizes. The dye translates this voltage change into a quantifiable fluorescent signal.

-

-

Compound Addition & Self-Validation:

-

Test Well: Add the 5-MDNBA-derived indole compound.

-

Positive Control: Add Forskolin (an adenylate cyclase activator) to raise intracellular cAMP and force channel opening.

-

Negative Control: Add CFTRinh-172 (a selective CFTR blocker) post-activation.

-

Validation Checkpoint: A valid assay requires the test compound's fluorescent signal to be completely abolished upon the addition of CFTRinh-172. If the signal persists, the compound is acting on a non-CFTR target, invalidating the hit.

-

References

- Source: Google Patents (US11639347B2)

- Biological effect and the toxicity mechanisms of some dinitrophenyl ethers Source: ResearchGate URL

- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes Source: MDPI URL

- Source: New Journal of Chemistry (RSC Publishing)

Technical Safety & Handling Guide: 5-Methyl-2,4-dinitrobenzoic Acid

CAS Number: 19129-32-9 Formula: C₈H₆N₂O₆ Molecular Weight: 226.14 g/mol Synonyms: 2,4-Dinitro-5-methylbenzoic acid

Executive Summary

This technical guide provides a rigorous safety framework for the handling, storage, and experimental use of 5-Methyl-2,4-dinitrobenzoic acid . While primarily classified as an irritant, the presence of two nitro groups on the aromatic ring introduces energetic potential and thermal instability risks that are often overlooked in standard Safety Data Sheets (SDS). This document is designed for researchers and process chemists, prioritizing self-validating safety protocols over generic advice.

Part 1: Physicochemical Profile & Hazard Identification[1]

GHS Classification & Signal Word

Signal Word: WARNING

| Hazard Class | Code | Statement | Mechanism of Action |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] | Absorption through GI tract; potential methemoglobinemia induction due to nitro-reduction metabolites. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][4][5][6] | Acidic functionality (pKₐ ~3-4) combined with lipophilic nitro-aromatic penetration. |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3][4][6][7] | Direct acidic attack on corneal epithelium; high risk of irreversible damage if not flushed immediately. |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2][3][4][6] | Inhalation of dust triggers mucosal inflammation in the upper respiratory tract. |

The "Hidden" Hazard: Energetic Instability

Unlike simple benzoic acid, the 2,4-dinitro substitution pattern creates a molecule with a positive oxygen balance relative to its hydrocarbon backbone.

-

Decomposition Risk: Polynitrobenzoic acids are prone to decarboxylation and exothermic decomposition at elevated temperatures (typically >200°C or near melting point).

-

Shock Sensitivity: While not a primary explosive (Class 1), dry crystals can exhibit increased sensitivity to friction and shock compared to non-nitrated analogs.

Part 2: Operational Handling Protocol (Synthesis & Usage)

Engineering Controls & PPE

-

Ventilation: All handling of the solid powder must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact. For prolonged handling or solution preparation, double-gloving is required to prevent skin absorption of the nitro-compound.

-

Static Control: Use anti-static weighing boats. Nitro-aromatic powders are often dielectric and can accumulate static charge, posing a spark ignition risk.

Workflow Visualization: Safe Handling Logic

The following decision tree outlines the critical safety logic for handling this compound, specifically addressing the risks of dryness and thermal input.

Caption: Operational logic flow for handling 5-Methyl-2,4-dinitrobenzoic acid, prioritizing static control for solids and thermal limits for reactions.

Experimental Causality: Why these steps?

-

Non-Metal Spatulas: Contact between metal and dry polynitro compounds can, in rare instances involving friction, initiate localized hot spots. Use Teflon or polypropylene spatulas to eliminate this variable.

-

Temperature Cap (<150°C): Dinitrobenzoic acids have melting points often exceeding 180°C. However, decomposition onset often precedes the melting point. Heating crude material to melt can trigger rapid gas evolution (CO₂/NOₓ), leading to pressure vessel failure.

-

Acidification Quench: When synthesizing this compound (e.g., via oxidation of nitrotoluenes), the final step involves acidifying a carboxylate salt. This is exothermic. Acid must be added slowly to prevent a runaway exotherm that could degrade the heat-sensitive nitro groups.

Part 3: Storage & Stability[4]

Storage Conditions

-

Temperature: Store at +2°C to +8°C (Refrigerated). While stable at room temperature, cooler storage inhibits slow autocatalytic decomposition common in nitro-aromatics.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

-

Segregation: Strictly segregate from:

-

Strong Bases: Can form shock-sensitive salts (Meisenheimer complexes).

-

Reducing Agents: (e.g., LiAlH₄, Hydrazine) Risk of vigorous redox reaction.

-

Shelf-Life Monitoring

Implement a "Visual Integrity Check" every 6 months.

-

Pass: Powder remains light yellow/off-white.

-

Fail: Powder turns dark orange or brown. This indicates the formation of azo/azoxy degradation products or phenolic impurities. Discard immediately as hazardous waste.

Part 4: Emergency Response & Waste Management

Spill Management Protocol

In the event of a solid spill (>1g):

-

Evacuate: Clear the immediate area of personnel.

-

Dampen: Do NOT sweep dry powder (dust explosion risk). Gently mist the spill with water or polyethylene glycol (PEG) to wet the powder.

-

Collect: Scoop the wet slurry using a plastic scraper into a waste container.

-

Neutralize: Wash the surface with a dilute (5%) sodium carbonate solution to neutralize residual acid, followed by water.

Fire Fighting

-

Media: Water spray (deluge). Do not use dry chemical on large fires involving nitro compounds, as they supply their own oxygen and dry chemicals may not provide sufficient cooling to prevent thermal runaway.

-

Combustion Products: Burning produces Nitrogen Oxides (NOₓ) —highly toxic reddish-brown fumes. Full SCBA (Self-Contained Breathing Apparatus) is mandatory.

Waste Disposal[2][5][8][9]

-

Classification: Hazardous Chemical Waste (Toxic/Ignitable).

-

Pre-treatment: Do not mix with general organic solvents. Label clearly as "Nitro-aromatic Waste."

-

Destruction: Incineration at >1000°C with afterburner for NOx scrubbing is the only validated disposal method.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88169, 5-Methyl-2,4-dinitrobenzoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Nitrobenzoic acids. Retrieved from [Link]

-

Organic Syntheses (1941). 3,5-Dinitrobenzoic acid (Synthesis and Handling of Dinitro Isomers). Org.[1] Synth. 1941, 21, 20. Retrieved from [Link]

-

Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (General reference for Nitro-aromatic stability).

Sources

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. pfaltzandbauer.com [pfaltzandbauer.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. employees.delta.edu [employees.delta.edu]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Methyl-2,4-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2,4-dinitrobenzoic acid is a nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and process development. This guide provides a comprehensive analysis of the predicted thermal behavior of 5-Methyl-2,4-dinitrobenzoic acid. Due to a lack of specific experimental data for this compound in publicly accessible literature, this document leverages established principles of physical organic chemistry and draws upon empirical data from structurally analogous compounds to forecast its thermal properties. Detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided to enable researchers to generate the necessary empirical data for a complete thermal hazard assessment.

Introduction: The Imperative for Thermal Analysis

Nitroaromatic compounds are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in numerous industrial applications.[1] However, the presence of multiple nitro groups on an aromatic ring can significantly increase the molecule's energetic potential and sensitivity to thermal stimuli.[2] 5-Methyl-2,4-dinitrobenzoic acid, with its combination of a carboxylic acid, a methyl group, and two nitro groups, presents a unique case for thermal stability analysis. The interplay of these functional groups—the electron-withdrawing nitro groups, the electron-donating methyl group, and the acidic carboxylic acid—will dictate its decomposition pathway and energetic release.

A comprehensive understanding of a compound's thermal behavior is not merely an academic exercise; it is a critical component of safe laboratory practice and scalable chemical manufacturing. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide invaluable data on melting points, decomposition onsets, rates of mass loss, and the exothermic or endothermic nature of thermal events.[3][4] This information is foundational for defining safe operating temperatures, preventing runaway reactions, and ensuring the overall integrity of chemical processes.

Physicochemical Properties and Molecular Structure

A foundational understanding of the physicochemical properties of 5-Methyl-2,4-dinitrobenzoic acid is essential for its handling and for interpreting its thermal behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₆ | [5] |

| Molecular Weight | 226.14 g/mol | [5] |

| CAS Number | 1723-15-5 | [5] |

| Appearance | Predicted to be a crystalline solid | - |

| Solubility | Predicted to be sparingly soluble in water | - |

The molecular structure, with the spatial arrangement of its functional groups, is a key determinant of its thermal stability. The two nitro groups are in positions ortho and para to the carboxylic acid, and meta and ortho to the methyl group, respectively. This substitution pattern creates a complex electronic environment that influences bond strengths and potential decomposition pathways.

Predicted Thermal Behavior and Decomposition Pathways

The thermal decomposition of nitroaromatic compounds is typically a complex, multi-step process initiated by the cleavage of the weakest chemical bond.[6] For 5-Methyl-2,4-dinitrobenzoic acid, several decomposition initiation steps can be hypothesized.

Influence of Functional Groups on Thermal Stability

-

Nitro Groups: The C-NO₂ bond is often the thermally weakest link in nitroaromatic compounds, and its homolytic cleavage is a common initial step in decomposition, leading to the formation of radical species.[6] The presence of two nitro groups is expected to lower the overall thermal stability compared to a mono-nitro analogue.

-

Carboxylic Acid Group: The carboxylic acid group can undergo decarboxylation (loss of CO₂) upon heating. This process can be influenced by the presence of other substituents on the aromatic ring.

-

Methyl Group: The methyl group is an electron-donating group, which can influence the electron density of the aromatic ring and potentially affect the stability of the C-NO₂ bonds.

Predicted Decomposition Onset and Exothermicity

Based on data from analogous compounds, the thermal decomposition of 5-Methyl-2,4-dinitrobenzoic acid is expected to be a highly exothermic process. For comparison, the decomposition of nitrobenzoic acid isomers occurs in a single exothermic stage between 250-400 °C, with decomposition heats ranging from approximately 335 to 542 J/g.[1] Given the presence of two nitro groups, the decomposition onset for the title compound may be in a similar or slightly lower temperature range, and the heat of decomposition is anticipated to be significant.

Proposed Decomposition Pathway

A plausible initial decomposition pathway for 5-Methyl-2,4-dinitrobenzoic acid likely involves the homolytic cleavage of a C-NO₂ bond to form a phenyl radical and nitrogen dioxide (NO₂). This initial step would be followed by a cascade of radical reactions, including hydrogen abstraction from the methyl group and decarboxylation, leading to the formation of various gaseous products such as CO₂, CO, and nitrogen oxides (NOx), and ultimately a carbonaceous residue.

Caption: Proposed initial decomposition pathway for 5-Methyl-2,4-dinitrobenzoic acid.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition of 5-Methyl-2,4-dinitrobenzoic acid, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[3][4]

Experimental Workflow

The following diagram outlines the logical flow for a comprehensive thermal analysis of a novel compound.

Caption: Recommended workflow for thermal analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperatures at which the sample loses mass and to quantify this mass loss. This is crucial for identifying decomposition stages and the formation of volatile products.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

-

Sample Mass: 3-5 mg

-

Crucible: Alumina or platinum, open

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 50 mL/min

-

Heating Rate: A series of heating rates (e.g., 2, 5, 10, and 20 °C/min) should be used to enable kinetic analysis.

-

Temperature Range: 30 °C to 600 °C

Step-by-Step Protocol:

-

Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Tare the TGA crucible. Accurately weigh 3-5 mg of the finely ground 5-Methyl-2,4-dinitrobenzoic acid into the crucible.

-

Loading and Purging: Place the crucible in the TGA furnace. Allow the system to purge with the selected atmosphere for at least 15 minutes to ensure a stable environment.

-

Thermal Program: Initiate the heating program, ramping the temperature from 30 °C to 600 °C at the chosen heating rate.

-

Data Collection: Record the mass loss as a function of temperature.

-

Repeatability: Conduct the experiment in triplicate for each heating rate to ensure the reproducibility of the results.

Causality Behind Experimental Choices:

-

Inert vs. Oxidative Atmosphere: Running the experiment in both nitrogen and air allows for the differentiation between thermal decomposition and oxidative decomposition, providing a more complete picture of the material's stability.

-

Multiple Heating Rates: Using a range of heating rates is essential for applying isoconversional kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa) to calculate the activation energy of decomposition.[1]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow to or from the sample as a function of temperature. This allows for the determination of melting points, decomposition onset temperatures, and the heat of decomposition (exothermic) or fusion (endothermic).

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

-

Sample Mass: 1-3 mg

-

Crucible: Hermetically sealed aluminum or high-pressure gold-plated crucibles.

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min

-

Heating Rate: Same series of heating rates as used in TGA (e.g., 2, 5, 10, and 20 °C/min).

-

Temperature Range: 30 °C to a temperature beyond the final decomposition event observed in TGA.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Tare the DSC crucible and lid. Accurately weigh 1-3 mg of the sample into the crucible and hermetically seal it.

-

Loading and Purging: Place the sealed sample crucible and an empty reference crucible in the DSC cell. Allow the system to purge with nitrogen for at least 15 minutes.

-

Thermal Program: Initiate the heating program, ramping the temperature at the chosen heating rate.

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Repeatability: Perform the experiment in triplicate for each heating rate.

Causality Behind Experimental Choices:

-

Hermetically Sealed Crucibles: These are crucial for preventing the loss of volatile decomposition products, which would affect the measured heat of decomposition. For highly energetic materials, high-pressure crucibles are recommended to contain the pressure generated during decomposition.

-

Matching Heating Rates with TGA: Using the same heating rates allows for a direct correlation between mass loss events (TGA) and their corresponding energetic events (DSC).

Data Interpretation and Kinetic Analysis

Interpreting TGA and DSC Curves

-

TGA Curve: The TGA thermogram will show a plot of mass (%) versus temperature. A sharp drop in mass indicates a decomposition event. The onset temperature of this drop is a measure of the material's thermal stability.

-

DSC Curve: The DSC thermogram plots heat flow versus temperature. An upward peak represents an endothermic event (e.g., melting), while a downward peak indicates an exothermic event (e.g., decomposition). The area under the exothermic peak is proportional to the heat of decomposition (ΔHd).

Kinetic Analysis: The Kissinger Method

The Kissinger method is a widely used model-free approach to determine the activation energy (Ea) of decomposition from non-isothermal DSC data obtained at different heating rates (β). The equation is as follows:

ln(β / Tp²) = ln(AR / Ea) - Ea / (RTp)

Where:

-

β is the heating rate (K/min)

-

Tp is the peak temperature of the decomposition exotherm (K)

-

A is the pre-exponential factor

-

R is the ideal gas constant

-

Ea is the activation energy

By plotting ln(β / Tp²) versus 1/Tp for a series of experiments at different heating rates, a straight line should be obtained. The activation energy can be calculated from the slope of this line (-Ea/R).

Safety Considerations for Handling and Thermal Analysis

Given that 5-Methyl-2,4-dinitrobenzoic acid is a dinitro-aromatic compound, it should be handled with appropriate care, assuming it to be an energetic material until proven otherwise.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Small-Scale Handling: Initial synthesis and handling should be performed on a small scale.

-

Avoidance of Stimuli: Avoid grinding, impact, and friction, as these can initiate the decomposition of sensitive materials.

-

Thermal Analysis Precautions: When performing DSC on unknown energetic materials, use small sample sizes (1-2 mg) and consider using high-pressure crucibles. Ensure the instrument is in a well-ventilated area or a fume hood.

Conclusion and Future Work

This technical guide has provided a comprehensive theoretical framework for understanding the thermal stability and decomposition of 5-Methyl-2,4-dinitrobenzoic acid. Based on the analysis of structurally similar compounds, it is predicted that this molecule will undergo a significant exothermic decomposition at elevated temperatures, likely initiated by the cleavage of a C-NO₂ bond.

While these predictions offer valuable insight, they are not a substitute for empirical data. The detailed experimental protocols for TGA and DSC analysis provided herein offer a clear and robust pathway for researchers to obtain the necessary data for a thorough thermal hazard assessment. The generation of this data will be a valuable contribution to the scientific community, enhancing the safety and understanding of this and other related nitroaromatic compounds. It is strongly recommended that any work with this compound be preceded by the experimental determination of its thermal properties.

References

- Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2024). SciELO.

- Synthesis and Characterization of 5-methyl-2,4,6-trinitrobenzene-1,3-diolate and its Energetic Cesium Salt. Academia.edu.

- 1723-15-5 | 5-Methyl-2,4-dinitrobenzoic acid. ChemScene.

- THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (1966). DTIC.

- Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. (2023). MDPI.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.

- DSC vs TGA: A Complete Guide to the Difference. (2025). Torontech.

- 3,5-Dinitrobenzoic acid.

Sources

The Historical Context and Synthetic Evolution of 5-Methyl-2,4-dinitrobenzoic Acid

An In-Depth Technical Whitepaper on Electrophilic Aromatic Substitution, Steric Resolution, and Modern CFTR Modulator Synthesis

Introduction: The Origins in Electrophilic Aromatic Substitution

The discovery and structural elucidation of 5-methyl-2,4-dinitrobenzoic acid (CAS 1723-15-5) is deeply intertwined with early 20th-century investigations into electrophilic aromatic substitution. Historically, chemists sought to understand how multiple substituents on a benzene ring compete to direct incoming electrophiles[1].

In the case of m-toluic acid (3-methylbenzoic acid), researchers were presented with a classic directing-group conflict. The molecule features a meta-directing, electron-withdrawing carboxyl group (-COOH) and an ortho/para-directing, electron-donating methyl group (-CH3). The historical challenge was not merely synthesizing the dinitrated derivatives, but isolating the position isomers—a task notoriously difficult using standard crystallization techniques[2]. Today, 5-methyl-2,4-dinitrobenzoic acid is no longer just an academic curiosity; it is a critical building block in the synthesis of modern ATP-binding cassette (ABC) transporter modulators, specifically for the treatment of Cystic Fibrosis[3].

Mechanistic Causality: Directing Effects in m-Toluic Acid Nitration

To understand the synthesis of 5-methyl-2,4-dinitrobenzoic acid, one must analyze the causality of the regioselectivity during the dinitration of m-toluic acid.

-

The Deactivating Carboxyl Group: The -COOH group at position 1 withdraws electron density via resonance, deactivating the ring and directing electrophiles to the meta positions (3 and 5). Since position 3 is occupied by the methyl group, the carboxyl group solely directs to position 5.

-

The Activating Methyl Group: The -CH3 group at position 3 donates electron density via hyperconjugation, activating the ring and directing electrophiles to its ortho (positions 2 and 4) and para (position 6) positions.

The Causality of the Product Ratio: Because activating groups dominate deactivating groups in electrophilic aromatic substitution, the incoming nitronium ions (

-

4,6-Dinitration: Yields 3-methyl-4,6-dinitrobenzoic acid. Re-numbering this structure to achieve the lowest IUPAC locants (1-COOH, 2-NO2, 4-NO2, 5-CH3) gives 5-methyl-2,4-dinitrobenzoic acid .

-

2,6-Dinitration: Yields 3-methyl-2,6-dinitrobenzoic acid .

Fig 1: Electrophilic aromatic dinitration pathway of m-toluic acid.

The Steric Exploitation: A Self-Validating Separation Protocol

Separating the 2,4-dinitro and 2,6-dinitro isomers via traditional chromatography or crystallization is highly inefficient[2]. Instead, modern synthetic protocols utilize a self-validating chemical system based on the Victor Meyer Esterification Law (first described in 1894).

The Victor Meyer effect states that a carboxyl group flanked by two ortho substituents experiences severe steric shielding, preventing the formation of the tetrahedral intermediate required for Fischer esterification.

-

5-Methyl-2,4-dinitrobenzoic acid has only one ortho substituent (the nitro group at position 2). The other ortho position (position 6) is open. Thus, it esterifies rapidly.

-

3-Methyl-2,6-dinitrobenzoic acid has two ortho substituents (nitro groups at positions 2 and 6). The carboxyl carbon is sterically blocked, rendering esterification virtually impossible under standard reflux conditions.

By subjecting the crude isomer mixture to thionyl chloride (

Fig 2: Steric-driven isomer resolution via selective esterification and extraction.

Quantitative Isomer Distribution

The following table summarizes the structural causality and quantitative outcomes of the nitration and separation workflow based on established industrial patents[3].

| Compound | IUPAC Name | Directing Group Alignment | Steric Environment at -COOH | Outcome in Esterification Protocol |

| Starting Material | 3-Methylbenzoic acid | N/A | Open (One ortho-H, One ortho-CH3) | Fully consumed |

| Isomer A | 5-Methyl-2,4-dinitrobenzoic acid | 4,6-dinitration | Mono-ortho substituted (NO2 at pos 2) | ~28% Yield (Esterified into Organic Phase) |

| Isomer B | 3-Methyl-2,6-dinitrobenzoic acid | 2,6-dinitration | Di-ortho substituted (NO2 at pos 2 & 6) | ~47% Yield (Unreacted in Aqueous Phase) |

Experimental Methodologies

The following self-validating protocols detail the synthesis and resolution of the dinitro isomers.

Protocol 1: Dinitration of m-Toluic Acid

-

Acid Mixture Preparation: In a highly controlled, well-ventilated fume hood, cool a mixture of fuming nitric acid (HNO3, 95%, 80 mL) and concentrated sulfuric acid (H2SO4, 98%, 80 mL) to 0 °C using an ice-salt bath.

-

Substrate Addition: Slowly add m-toluic acid (50 g, 0.37 mol) to the nitrating mixture. Causality: The addition must be strictly temperature-controlled (kept at 0 °C) to prevent thermal runaway, oxidative cleavage of the methyl group, or decarboxylation.

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir, ensuring the internal temperature remains strictly below 30 °C for 1.5 hours.

-

Quenching & Isolation: Pour the reaction mixture over vigorously stirred crushed ice/water. Filter the precipitated solid and wash thoroughly with cold deionized water to yield the crude mixture of 3-methyl-2,6-dinitrobenzoic acid and 5-methyl-2,4-dinitrobenzoic acid (approx. 70 g, 84% combined yield)[3].

Protocol 2: Steric-Driven Isomer Resolution

-

Esterification: Dissolve the crude dinitro-isomer mixture (70 g, 0.31 mol) in absolute ethanol (150 mL). Add thionyl chloride (SOCl2, 54 g, 0.45 mol) dropwise.

-

Reflux: Heat the mixture at reflux for 2 hours. Causality: SOCl2 reacts with ethanol to generate HCl in situ, driving the Fischer esterification. The Victor Meyer effect ensures only the 5-methyl-2,4-dinitrobenzoic acid reacts.

-

Partitioning: Concentrate the mixture to dryness under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc, 100 mL) and partition against 10% aqueous sodium carbonate (Na2CO3, 120 mL).

-

Organic Phase Recovery: Isolate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate to yield ethyl 5-methyl-2,4-dinitrobenzoate (approx. 20 g).

-

Aqueous Phase Recovery: Acidify the aqueous layer with concentrated HCl until the pH reaches 2-3. Filter the resulting precipitate, wash with water, and air-dry to yield pure 3-methyl-2,6-dinitrobenzoic acid (approx. 39 g)[3].

Modern Clinical Relevance: CFTR Modulators

While historically a subject of mechanistic study, 5-methyl-2,4-dinitrobenzoic acid is now a highly valued intermediate in the pharmaceutical industry. It is utilized extensively in the synthesis of modulators for ATP-Binding Cassette (ABC) transporters, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[3].

Through subsequent reduction of the nitro groups and cyclization, the 5-methyl-2,4-dinitrobenzoate framework is converted into complex indole derivatives (e.g., 5-tert-butyl-1H-indol-6-amine analogs). These engineered molecules act as potentiators or correctors, directly addressing the

References

- Vertex Pharmaceuticals Inc. (2006). Modulators of ATP-binding cassette transporters. U.S. Patent No. 11,639,347. Washington, DC: U.S. Patent and Trademark Office.

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

-

Simonsen, J. L. (1918). The nitration of 2- and 6-methoxy-m-tolualdehydes and m-toluic acids. Journal of the Chemical Society, Transactions, 113, 775-782. URL:[Link]

- Soper, Q. F. (1965). Process for making 2, 6-dinitro-m-toluic acid. U.S. Patent No. 3,197,502. Washington, DC: U.S. Patent and Trademark Office.

Sources

Methodological & Application

Application Note: Advanced Analytical Methodologies for the Quantification of 5-Methyl-2,4-dinitrobenzoic Acid

Introduction & Scientific Context

5-Methyl-2,4-dinitrobenzoic acid (MDNBA) is a highly reactive nitroaromatic compound primarily utilized as a critical synthetic intermediate in the development of ATP-binding cassette (ABC) transporter modulators, specifically Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) therapeutics [1]. During the aggressive nitration of 3-methylbenzoic acid, MDNBA is co-synthesized with its structural isomer, 3-methyl-2,6-dinitrobenzoic acid.

Accurate quantification of MDNBA is mandatory across two distinct phases of pharmaceutical development:

-

Macro-Level Assay: Reaction monitoring to determine synthetic yield, purity, and isomeric ratios.

-

Micro-Level Trace Analysis: Because nitroaromatics are established structural alerts for mutagenicity, regulatory bodies mandate strict sub-ppm control of these compounds in the final Active Pharmaceutical Ingredient (API) under [2].

To meet these dual requirements, this application note details two distinct, self-validating analytical methodologies: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method for bulk assay, and an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for trace genotoxic impurity profiling [3].

Causality in Experimental Design (E-E-A-T)